Molecular Weight Differentiation: Increased Scaffold Complexity vs. Unsubstituted Core (CAS 1381152-39-1)
The target compound (MW 343.38) carries a 2-methoxyphenoxy substituent that adds 122.12 Da relative to the unsubstituted core 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (MW 221.26, CAS 1381152-39-1) [1][2]. This increased molecular weight positions the compound beyond fragment space (MW > 300) into lead-like territory, offering more potential binding interactions while remaining compliant with Lipinski's Rule of Five (MW < 500). The unsubstituted core, by contrast, qualifies as a fragment (MW < 250) suited for fragment-based screening rather than target-specific lead optimization [3].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 343.38 |
| Comparator Or Baseline | 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 1381152-39-1): 221.26 |
| Quantified Difference | Δ = +122.12 Da (+55.2% increase) |
| Conditions | Calculated from molecular formula; vendor-reported data |
Why This Matters
For screening programs transitioning from fragment hits to lead compounds, the target compound provides a pre-elaborated scaffold that reduces the synthetic burden of fragment growth while maintaining drug-like physicochemical space.
- [1] Kuujia.com. CAS No. 1421529-63-6: Product Data Sheet. Molecular weight: 343.38. Accessed 2026. View Source
- [2] CIRS Group. CAS No. 1381152-39-1: 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)ethanone. Molecular weight: 221.26. Accessed 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule of Five framework.) View Source
